molecular formula C54H51Cl2N2PRu B12059203 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II) CAS No. 340810-50-6

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)

Cat. No.: B12059203
CAS No.: 340810-50-6
M. Wt: 930.9 g/mol
InChI Key: KMIRIERKOXPLKS-UHFFFAOYSA-L
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Description

This ruthenium-based Grubbs-type catalyst (CAS 536724-67-1) features a ruthenium(II) center coordinated by:

  • 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (NHC ligand): A robust N-heterocyclic carbene providing strong σ-donation and steric bulk .
  • 3-Phenyl-1H-inden-1-ylidene: A π-acidic ligand enhancing olefin metathesis activity .
  • Triphenylphosphine (PPh₃): A labile ligand that modulates reactivity and stability .
  • Two chloride ions: Labile ligands enabling ligand substitution during catalysis .

This complex is widely used in ring-closing metathesis (RCM), cross-metathesis (CM), and polymer chemistry due to its balance of activity and stability .

Properties

CAS No.

340810-50-6

Molecular Formula

C54H51Cl2N2PRu

Molecular Weight

930.9 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;triphenylphosphane

InChI

InChI=1S/C21H26N2.C18H15P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;1-15H;1-9,11H;2*1H;/q;;;;;+2/p-2

InChI Key

KMIRIERKOXPLKS-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the following steps:

    Formation of NHC Ligand: The N-heterocyclic carbene ligand is synthesized from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride through deprotonation using a strong base.

    Coordination to Ruthenium: The NHC ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine and 3-phenyl-1H-inden-1-ylidene.

    Purification: The resulting complex is purified using techniques such as column chromatography to obtain the final product.

Chemical Reactions Analysis

Olefin Metathesis Mechanisms

The compound operates via a well-established Chauvin mechanism for olefin metathesis, involving four key steps:

  • Phosphine Dissociation : Triphenylphosphine (PPh₃) ligand departure generates a 14-electron active species .

  • Olefin Coordination : Substrate olefin binds to the ruthenium center.

  • Metallacyclobutane Formation : Cycloaddition forms a strained metallacyclobutane intermediate.

  • Cycloreversion : Cleavage releases the metathesized product and regenerates the catalyst.

StepKey FeaturesRole of Ligands
InitiationPPh₃ dissociation creates active siteLabile PPh₃ facilitates rapid activation
Olefin BindingElectron-deficient ruthenium coordinates alkenesIndenylidene stabilizes unsaturated Ru center
Metallacyclobutane[2+2] Cycloaddition forms intermediateBulky NHC ligand prevents decomposition
Product ReleaseRetro-[2+2] cleavage yields new olefinPhenyl groups on indenylidene enhance π-backbonding

Ring-Closing Metathesis (RCM)

The catalyst efficiently mediates RCM of dienes to form cyclic olefins. Its tolerance for functional groups (esters, ethers) and steric bulk makes it suitable for synthesizing macrocycles and heterocycles .

Example :
Substrate: 1,7-Octadiene
Product: Cyclohexene
Yield: >90% (typical for analogous systems )

Cross Metathesis (CM)

Selective CM is achieved with α,β-unsaturated carbonyl compounds. The indenylidene ligand suppresses undesired homodimerization .

Substrate Compatibility :

Substrate ClassReactivity Notes
Terminal AlkenesHigh reactivity; E-selectivity favored
Internal AlkenesModerate reactivity; requires elevated temperatures
Electron-DeficientEnhanced turnover due to Ru center electrophilicity

Ring-Opening Metathesis Polymerization (ROMP)

The catalyst polymerizes norbornene derivatives with controlled molecular weights (Đ ≈ 1.2) . Activity is modulated by the indenylidene ligand’s stability under prolonged reaction conditions.

Comparative Performance

Catalyst Comparison :

CatalystLigandsAdvantagesLimitations
Grubbs IPCy₃, benzylideneCost-effectiveLow thermal stability
Grubbs II (This compound)NHC, indenylidene, PPh₃High functional group toleranceSlower initiation vs. Hoveyda-Grubbs
Hoveyda-GrubbsNHC, chelated alkoxybenzylideneAir stabilityReduced activity with bulky substrates

Key Metrics :

  • Turnover Number (TON) : ~10⁴ (estimated for similar NHC systems )

  • Reaction Temperature : 40–100°C (broader range than first-gen catalysts )

Ligand Effects on Reactivity

  • NHC Ligand : The 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene provides steric shielding, reducing bimolecular decomposition pathways .

  • Indenylidene Ligand : Enhances π-backbonding, stabilizing the Ru center during metathesis .

  • PPh₃ vs. PCy₃ : Triphenylphosphine’s moderate electron-donating ability balances activity and stability .

Scientific Research Applications

Catalysis

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) serves as a highly effective catalyst in various organic reactions, particularly in olefin metathesis. Its utility is largely attributed to its ability to facilitate the exchange of alkene groups between different molecules, which is crucial in the synthesis of complex organic compounds.

Case Studies:

  • Olefin Metathesis : This compound has been extensively used in the metathesis of terminal alkenes, demonstrating high activity and selectivity. Research indicates that it can effectively convert simple alkenes into more complex structures with minimal by-products, enhancing overall yield and efficiency in synthetic pathways .
  • Cross-Metathesis Reactions : In studies involving cross-metathesis, this ruthenium complex has shown superior performance compared to traditional catalysts, allowing for the formation of diverse carbon-carbon bonds essential for pharmaceutical synthesis .

Polymerization Processes

The compound is also utilized in polymer chemistry, particularly in the production of polymers through ring-opening metathesis polymerization (ROMP). Its ability to initiate polymerization reactions makes it a valuable tool for creating new materials with tailored properties.

Case Studies:

  • Synthesis of Polymers : Research has demonstrated that this compound effectively initiates ROMP of norbornene derivatives, leading to polymers with controlled molecular weights and narrow polydispersity indices. This property is critical for applications requiring specific mechanical and thermal characteristics .

Organic Synthesis

In organic synthesis, this ruthenium complex has been employed as a catalyst for various transformations, including hydrogenation and dehydrogenation reactions. Its versatility allows chemists to explore new synthetic routes that were previously challenging.

Case Studies:

  • Hydrogenation Reactions : The compound has been shown to catalyze the hydrogenation of unsaturated compounds efficiently, providing a method for reducing double bonds under mild conditions. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .

Environmental Applications

Emerging research suggests potential applications of this compound in environmental chemistry, particularly in pollutant degradation processes. Its catalytic properties may facilitate the breakdown of harmful substances into less toxic forms.

Case Studies:

  • Pollutant Degradation : Preliminary studies indicate that this ruthenium complex can catalyze reactions that degrade organic pollutants in water systems, showcasing its potential for environmental remediation efforts .

Mechanism of Action

The mechanism of action of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) involves the coordination of the ruthenium center to substrates, facilitating their transformation through metathesis or other catalytic processes. The NHC ligand stabilizes the ruthenium center, while the triphenylphosphine and indenylidene ligands enhance its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Comparison with Similar Ruthenium Catalysts

Ligand Substituent Variations

Phosphine Ligand Modifications
Compound Name Phosphine Ligand Key Properties Applications Reference
Target Compound Triphenylphosphine (PPh₃) Moderate steric bulk, electron-donating RCM, CM
Dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) (CAS 250220-36-1) Tricyclohexylphosphine (PCy₃) Higher steric bulk, increased thermal stability Industrial metathesis under harsh conditions
Carbene and π-Ligand Variations
Compound Name Carbene/π-Ligand Key Properties Applications Reference
Target Compound 3-Phenylindenylidene High π-acidity, stable in air General-purpose metathesis
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl)propylidene]ruthenium(II) (CAS 802912-44-3) Pyridinylpropylidene Enhanced electron withdrawal, faster initiation Polar substrates, aqueous media
Dichloro1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene(tricyclohexylphosphine)ruthenium Thienylmethylene Improved tolerance to functional groups Functionalized olefins

Impact: Indenylidene ligands favor stability, while pyridinyl or thienyl substituents enhance reactivity with electron-deficient substrates .

Catalytic Performance

Thermal Stability and Initiation Rates
Compound Thermal Stability (°C) Initiation Rate (Relative) Substrate Scope
Target Compound 80–100 Moderate Broad
Grubbs 1st Generation (PCy₃ + benzylidene) 60–80 Slow Limited to strained olefins
Pyridinylpropylidene Analog (CAS 802912-44-3) 70–90 Fast Polar monomers

Key Findings:

  • The target compound’s indenylidene ligand improves thermal stability over traditional benzylidene catalysts .
  • Pyridinylpropylidene derivatives initiate faster but may decompose prematurely under high temperatures .

Structural and Electronic Data

Parameter Target Compound Tricyclohexylphosphine Analog (CAS 250220-36-1) Pyridinylpropylidene Analog (CAS 802912-44-3)
Molecular Formula C₄₅H₅₉Cl₂N₂PRu C₅₁H₇₆Cl₂P₂Ru C₂₉H₃₅Cl₂N₃Ru
Molecular Weight (g/mol) 877.3 923.1 620.6
Addison Parameter (Electronic) 0.244 (estimated) 0.251 0.238
Crystal Structure Distorted octahedral Octahedral with bulky PCy₃ Not reported

Notes:

  • Lower Addison parameters indicate stronger π-backbonding, enhancing carbene ligand stability .
  • Bulky PCy₃ ligands in the analog reduce accessibility to the Ru center, limiting substrate scope .

Biological Activity

The compound Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) , often referred to by its shorthand notation, is a ruthenium-based complex that has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Metal Center : Ruthenium (Ru)
  • Ligands :
    • Dichloro
    • 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene
    • 3-phenyl-1H-inden-1-ylidene
    • Triphenylphosphine

The molecular weight of the compound is approximately 827.0 g/mol .

Biological Activity Overview

Ruthenium complexes have been studied for various biological activities, including:

  • Anticancer Properties : Many ruthenium complexes exhibit cytotoxic effects against cancer cell lines.
  • Immunomodulatory Effects : Some compounds can stimulate immune responses or exhibit immunosuppressive properties depending on their concentration.
  • Antimicrobial Activity : Certain ruthenium complexes have shown potential as antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various ruthenium complexes. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines with varying IC50 values.
    • A study reported IC50 values for related ruthenium complexes ranging from 0.073 µM to 3.8 µM , indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action :
    • The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
    • Studies showed that these complexes could localize in mitochondria and disrupt mitochondrial membrane potential, promoting cell death .

Immunomodulatory Effects

Research indicates that some ruthenium complexes can modulate immune responses:

  • At low concentrations, certain complexes stimulate the proliferation of peripheral blood mononuclear cells (PBMC) and enhance interleukin-2 production.
  • Conversely, at high concentrations, they may induce cytotoxicity and inhibit immune responses .

Antimicrobial Activity

Ruthenium compounds have also been explored for their antimicrobial properties:

  • Certain studies have demonstrated effectiveness against bacterial strains and fungi, suggesting a broad spectrum of biological activity .

Table 1: Summary of Biological Activities of Ruthenium Complexes

Study ReferenceCell Line/ModelIC50 (µM)Activity TypeNotes
MCF-77.56AnticancerMore selective towards cancer cells
B16 Black MouseN/AIn Vivo AntitumorHigh inhibitory rate on tumor growth
PBMCN/AImmunomodulatoryDual role as stimulator and inhibitor
VariousPoorAntimicrobialActivity improved with aging solutions

Detailed Findings

  • Cytotoxic Assessment : In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.
  • Apoptosis Induction : Activation of caspase pathways was observed in treated cancer cells, confirming the induction of apoptosis as a mechanism of action for these ruthenium complexes .
  • In Vivo Studies : Animal models demonstrated significant tumor growth inhibition when treated with ruthenium complexes at specific dosages, indicating potential for clinical applications .

Q & A

Q. What synthetic methodologies are recommended for preparing this ruthenium complex, and how can purity be optimized?

Answer: The synthesis typically involves ligand substitution reactions under inert conditions. Critical steps include:

  • Ligand Exchange : Reacting a ruthenium precursor (e.g., RuCl₃) with the N-heterocyclic carbene (NHC) ligand (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene) and the indenylidene ligand in a coordinating solvent (e.g., THF or dichloromethane) .
  • Phosphine Coordination : Introducing triphenylphosphine (PPh₃) to stabilize the complex and modulate steric/electronic properties .
  • Purification : Column chromatography or recrystallization from Et₂O/CH₂Cl₂ mixtures is used to achieve >90% purity, verified by argentometric titration .

Q. Key Considerations :

  • Use Schlenk-line techniques to prevent oxidation.
  • Monitor reaction progress via ³¹P NMR to confirm ligand coordination .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

Technique Application Key Data Reference
X-ray Diffraction Determines geometry and bond lengthsAddison parameter (e.g., 0.244) indicates ligand distortion
³¹P NMR Confirms phosphine coordinationChemical shift ~20–30 ppm for PPh₃
ESI-MS Validates molecular weight[M-Cl]⁺ peak at m/z ≈ 813

Q. Crystallographic Insight :

  • The indenylidene ligand adopts a distorted trigonal-bipyramidal geometry, with Ru–C bond lengths of ~1.9–2.1 Å .

Advanced Research Questions

Q. How does ligand electronic tuning impact catalytic activity in olefin metathesis?

Answer:

  • Electronic Effects : The NHC ligand’s strong σ-donor/weak π-acceptor properties increase electron density at Ru, enhancing initiation rates but potentially reducing thermal stability .
  • Steric Effects : Bulky mesityl groups on the NHC ligand hinder undesired side reactions (e.g., dimerization) but may reduce substrate accessibility .

Q. Experimental Validation :

  • Compare turnover numbers (TONs) in model reactions (e.g., ring-closing metathesis of diethyl diallylmalonate) using analogues with varied substituents .
  • Cyclic voltammetry (Ru²⁺/Ru³⁺ redox potential) correlates with catalytic efficiency .

Q. What computational approaches best model reaction pathways and transition states for this catalyst?

Answer: Methodology :

DFT Calculations : Use B3LYP/def2-TZVP to optimize geometries and calculate Gibbs free energies .

Mechanistic Insights :

  • Simulate Ru–alkylidene formation and olefin coordination steps.
  • Compare activation barriers for different substrates (e.g., strained vs. unstrained alkenes) .

Q. Validation :

  • Overlay computed IR spectra with experimental data (e.g., Ru=O stretches) to confirm transition states .
  • Benchmark against crystallographic data (e.g., bond angles/distances) from related complexes .

Q. How do solvent and additives influence catalyst stability and lifetime?

Answer:

  • Solvent Effects :

    • Polar Aprotic Solvents (e.g., DCM): Enhance ion-pair separation, increasing activity but accelerating decomposition .
    • Ether Solvents (e.g., THF): Stabilize via adduct formation (e.g., tetrahydrofuran adducts in ) .
  • Additives :

    • CuCl : Scavenges phosphine ligands, shifting equilibrium toward active species .
    • BHT (Butylated Hydroxytoluene) : Reduces oxidative decomposition .

Q. Experimental Design :

  • Conduct kinetic studies using UV-Vis spectroscopy to monitor decomposition rates under varying conditions .

Q. What strategies resolve contradictions in catalytic performance across studies?

Answer: Case Example : Discrepancies in TONs for cross-metathesis reactions.

  • Root Cause Analysis :
    • Impurity Effects : Trace moisture or oxygen degrades active species. Verify purity via elemental analysis .
    • Substrate Purity : Olefin isomerization or oxidation alters reactivity. Use GC-MS to confirm substrate integrity .

Q. Resolution Workflow :

Reproduce conditions with rigorous exclusion of air/moisture.

Compare results using standardized substrates (e.g., 1-hexene).

Publish full experimental details (e.g., glovebox O₂/H₂O levels) to enable cross-lab validation .

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